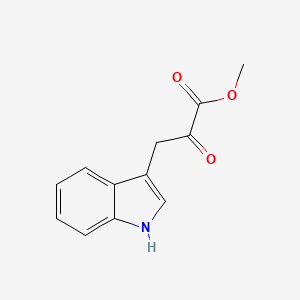

Methyl 3-(1H-indol-3-yl)-2-oxopropanoate

Description

Properties

CAS No. |

7417-64-3 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 3-(1H-indol-3-yl)-2-oxopropanoate |

InChI |

InChI=1S/C12H11NO3/c1-16-12(15)11(14)6-8-7-13-10-5-3-2-4-9(8)10/h2-5,7,13H,6H2,1H3 |

InChI Key |

LEYBGKPXYOVLSP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)CC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Methyl 3 1h Indol 3 Yl 2 Oxopropanoate

Nucleophilic and Electrophilic Reactivity at the Oxopropanoate Moiety

The oxopropanoate moiety of Methyl 3-(1H-indol-3-yl)-2-oxopropanoate is characterized by two key functional groups: a methyl ester and a ketone. These groups are the primary sites for nucleophilic and electrophilic attacks, leading to a variety of functional group transformations.

The methyl ester group of this compound is susceptible to nucleophilic attack, most notably through hydrolysis and amidation reactions.

Ester Hydrolysis: Under aqueous acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid, 3-(1H-indol-3-yl)-2-oxopropanoic acid. This reaction is a fundamental transformation and is often the first step in syntheses where the carboxylic acid functionality is required for further reactions. The reaction proceeds via nucleophilic acyl substitution, where a water molecule attacks the electrophilic carbonyl carbon of the ester.

Table 1: Products of Ester Hydrolysis

| Reactant | Product |

| This compound | 3-(1H-indol-3-yl)-2-oxopropanoic acid |

Amidation Reactions: The ester can also undergo amidation when treated with primary or secondary amines. This reaction, often facilitated by heat or the use of a catalyst, results in the formation of the corresponding amide. The nucleophilic amine attacks the ester carbonyl, leading to the displacement of the methoxy (B1213986) group. The reactivity of the amine plays a significant role in the reaction conditions required. For instance, more nucleophilic primary amines may react more readily than sterically hindered secondary amines. DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been shown to be an effective promoter for the amidation of heterocyclic esters, which could potentially be applied to this compound. nih.gov

Table 2: Representative Products of Amidation Reactions

| Amine Reactant | Product |

| Primary Amine (R-NH₂) | N-alkyl-3-(1H-indol-3-yl)-2-oxopropanamide |

| Secondary Amine (R₂NH) | N,N-dialkyl-3-(1H-indol-3-yl)-2-oxopropanamide |

The Knoevenagel condensation is a well-established method for carbon-carbon bond formation involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. In the context of this compound, the methylene group adjacent to the indole (B1671886) ring is activated by the neighboring ketone and ester groups. This allows it to act as a nucleophile in reactions with aldehydes and ketones. ncert.nic.in

While direct examples of Knoevenagel condensation with this compound are not extensively documented in the literature, the general reactivity of α-keto esters suggests that such reactions are plausible. researchgate.netorganic-chemistry.org The reaction would likely require a basic catalyst to deprotonate the active methylene group, forming a carbanion that can then attack the carbonyl carbon of an aldehyde or ketone. The resulting adduct would then typically undergo dehydration to yield an α,β-unsaturated product.

The ketonic carbonyl group in the oxopropanoate moiety is a prime target for nucleophilic attack by nitrogen-containing compounds such as hydrazine (B178648). The reaction of α-keto esters with hydrazine hydrate (B1144303) is a common method for the synthesis of heterocyclic compounds. mdpi.com

In the case of this compound, reaction with hydrazine hydrate would be expected to initially form a hydrazone at the ketonic position. This intermediate can then undergo further reactions, such as intramolecular cyclization, to form various heterocyclic systems. For instance, similar reactions with 3-cyanoacetylindole and hydrazine hydrate have been shown to yield pyrazole (B372694) derivatives. researchgate.net The specific outcome of the reaction would depend on the reaction conditions and the presence of other functional groups.

Table 3: Potential Products from Reaction with Hydrazine

| Reactant | Intermediate/Product |

| This compound | Methyl 3-(1H-indol-3-yl)-2-(hydrazono)propanoate |

| (Potential for subsequent cyclization) |

Cyclization Reactions and Heterocycle Formation

The strategic placement of reactive functional groups in this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems.

The synthesis of pyranoquinolinone derivatives often involves the reaction of a 4-hydroxyquinolin-2-one with a suitable three-carbon component. While there are no direct reports of using this compound for this purpose, its structural features suggest potential pathways. For example, a reaction with 4-hydroxyquinolin-2-one could potentially lead to the formation of a pyrano[3,2-c]quinolone ring system. nih.govnih.gov The reaction would likely proceed through an initial condensation followed by an intramolecular cyclization and dehydration. The synthesis of indole-based pyranoquinoline derivatives has been achieved through a one-pot cyclocondensation reaction of indole-3-carbaldehydes, active methylenes, and 4-hydroxy-1-substituted quinolin-2(1H)-one. royalsocietypublishing.orgresearchgate.net

The indole nucleus and the oxopropanoate side chain can participate in intramolecular cyclization reactions to form fused indole systems. encyclopedia.pub These reactions are often catalyzed by acids or transition metals and can lead to the formation of five-, six-, or seven-membered rings fused to the indole core. The specific product formed depends on the reaction conditions and the nature of any additional reagents. For instance, under certain conditions, the carbonyl group of the side chain could react with the C2 position of the indole ring, a known site for electrophilic attack, to form a new ring. Palladium-catalyzed intramolecular cyclizations are a common strategy for the synthesis of such fused systems. mdpi.com

Cascade Reactions for Complex Alkaloid Scaffolds

The structural motif of this compound serves as a valuable precursor for the construction of complex alkaloid scaffolds through cascade reactions. A prominent example is its utility in variations of the Pictet-Spengler reaction, a powerful tool for synthesizing tetrahydro-β-carboline skeletons, which are core structures in many indole alkaloids. wikipedia.orgmdpi.com

The reaction sequence typically begins with the transformation of the α-keto ester into a tryptamine (B22526) equivalent. This can be achieved through reductive amination of the ketone functionality, followed by reduction of the ester to the corresponding amine. The resulting tryptamine derivative can then undergo a cascade reaction with an aldehyde or ketone under acidic conditions. wikipedia.orgresearchgate.net The initial condensation forms a Schiff base, which then cyclizes via an intramolecular electrophilic substitution at the electron-rich C2 position of the indole ring. wikipedia.org This sequence efficiently builds the tetracyclic framework of many biologically active alkaloids. rsc.orgresearchgate.netmdpi.com

The versatility of this approach allows for the synthesis of a diverse library of alkaloid-like molecules by varying the carbonyl component in the Pictet-Spengler reaction. buchler-gmbh.comnih.gov This strategy has been instrumental in the total synthesis of various natural products and their analogs. dntb.gov.uanih.gov

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Reductive Amination/Reduction | Amine source (e.g., NH₃), Reducing agent (e.g., NaBH₃CN, H₂/Pd) | Tryptamine derivative |

| 2 | Pictet-Spengler Reaction | Aldehyde or Ketone, Acid catalyst (e.g., TFA, HCl) | Tetrahydro-β-carboline scaffold |

Indole Ring Functionalization and Derivatization

The indole nucleus of this compound is amenable to various functionalization and derivatization reactions, allowing for the introduction of diverse substituents.

The nitrogen atom of the indole ring can be readily alkylated or acylated under basic conditions. google.commdpi.com N-alkylation is typically achieved by treating the compound with an alkyl halide in the presence of a base such as sodium hydride or potassium carbonate. nih.gov The choice of base and solvent can influence the reaction's efficiency.

N-acylation can be accomplished using acylating agents like acyl chlorides or anhydrides, often in the presence of a base to neutralize the hydrogen halide byproduct. nih.govorganic-chemistry.orgresearchgate.net These reactions provide a straightforward method for introducing a wide range of alkyl and acyl groups onto the indole nitrogen, which can significantly modify the molecule's properties. nih.govmdpi.com

| Reaction | Reagent | Base | Typical Solvent |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) | NaH, K₂CO₃ | DMF, Acetonitrile (B52724) |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Acyl anhydride | Pyridine, Triethylamine (B128534) | DCM, THF |

While the C3 position of the indole ring is the most nucleophilic and typically the primary site for electrophilic attack, in C3-substituted indoles such as this compound, electrophilic aromatic substitution can occur on the benzene (B151609) portion of the indole nucleus. wikipedia.orglibretexts.org These reactions generally require more forcing conditions compared to substitutions on an unsubstituted indole.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.commasterorganicchemistry.com For instance, nitration can be achieved using a mixture of nitric and sulfuric acids, while halogenation can be performed with elemental halogens in the presence of a Lewis acid catalyst. uobabylon.edu.iqlibretexts.orglibretexts.orgchemguide.co.uk The position of substitution on the benzene ring (typically C5 or C7) is influenced by the directing effects of the indole ring itself and any other substituents present.

| Reaction | Reagents | Electrophile | Typical Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-substituted derivative |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Halo-substituted derivative |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | RCO⁺ | Acyl-substituted derivative |

Reductions and Oxidations of the Carbonyl and Ester Groups

The α-keto ester moiety of this compound is a hub of reactivity, susceptible to both reduction and oxidation reactions.

Selective reduction of the ketone carbonyl group can be achieved using various reducing agents. mdpi.com For example, sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to a secondary alcohol, yielding Methyl 3-(1H-indol-3-yl)-2-hydroxypropanoate. More forcing conditions or specific catalysts, such as catalytic hydrogenation over palladium on carbon, can lead to the complete reduction of the ketone to a methylene group, affording Methyl 3-(1H-indol-3-yl)propanoate. dicp.ac.cnnih.gov The ester group can also be reduced, typically with stronger reducing agents like lithium aluminum hydride (LiAlH₄), to yield the corresponding diol.

The α-keto ester can also undergo oxidative transformations. mdpi.comorganic-chemistry.org Strong oxidizing agents can lead to cleavage of the C-C bond between the carbonyl groups, resulting in the formation of indole-3-acetic acid derivatives. The specific products of oxidation will depend on the oxidant used and the reaction conditions.

| Reaction | Reagent | Product |

|---|---|---|

| Selective Ketone Reduction | NaBH₄ | Methyl 3-(1H-indol-3-yl)-2-hydroxypropanoate |

| Complete Ketone Reduction | H₂/Pd-C | Methyl 3-(1H-indol-3-yl)propanoate |

| Ester Reduction | LiAlH₄ | 3-(1H-indol-3-yl)propane-1,2-diol |

| Oxidative Cleavage | Strong oxidizing agents (e.g., KMnO₄, O₃) | Indole-3-acetic acid derivatives |

Biological Relevance and Metabolic Investigations of Methyl 3 1h Indol 3 Yl 2 Oxopropanoate

Position as an Intermediate in Tryptophan Metabolism Pathways

Tryptophan, an essential amino acid, is metabolized through several key pathways, including the kynurenine (B1673888), serotonin, and indole (B1671886) pathways. wikipedia.orgfrontiersin.org These pathways produce a multitude of bioactive compounds that are crucial for various physiological processes. frontiersin.org Methyl 3-(1H-indol-3-yl)-2-oxopropanoate is the methyl ester of indole-3-pyruvic acid, a known intermediate in the indole pathway of tryptophan metabolism. frontiersin.orgnih.gov

Role in Indole Pathway Metabolites

The indole pathway involves the conversion of tryptophan into various indole derivatives, primarily by the gut microbiota. frontiersin.org Indole-3-pyruvic acid is a key intermediate in this pathway, which can be further metabolized to compounds like indole-3-acetic acid (IAA) and indole-3-lactic acid. nih.govnih.gov However, there is a lack of specific scientific literature detailing the natural occurrence or metabolic role of this compound as a metabolite in this pathway. It is plausible that the ester could be formed through enzymatic or non-enzymatic methylation of indole-3-pyruvic acid, or conversely, be hydrolyzed to yield indole-3-pyruvic acid. However, without direct research, its position and significance within the network of indole pathway metabolites remain speculative.

Enzymatic Conversions and Intermediacy (e.g., Indolepyruvate Decarboxylase, D-amino acid oxidase)

Indolepyruvate decarboxylase is a key enzyme in the biosynthesis of indole-3-acetic acid, catalyzing the decarboxylation of indole-3-pyruvic acid to indole-3-acetaldehyde. wikipedia.orgnih.gov Studies on this enzyme have focused on its high specificity and affinity for indole-3-pyruvic acid. nih.gov There is currently no available research to indicate whether this compound can act as a substrate for indolepyruvate decarboxylase. It is conceivable that the methyl ester would first need to be hydrolyzed to indole-3-pyruvic acid before it could be acted upon by this enzyme.

D-amino acid oxidase (DAAO) is an enzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. wikipedia.orgresearchgate.net While DAAO has a broad substrate specificity for neutral D-amino acids, there is no scientific evidence to suggest that it interacts with or metabolizes this compound or its parent acid, indole-3-pyruvic acid.

Interactions with Cellular Receptors and Enzymes in in vitro Models

The biological effects of many tryptophan metabolites are mediated through their interaction with cellular receptors and enzymes.

Modulation of Aryl Hydrocarbon Receptor (AhR) Activity

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that is known to be a target for various indole derivatives. mdpi.commedchemexpress.com Several tryptophan metabolites, including kynurenine and other gut microbial products, have been identified as endogenous ligands for AhR. mdpi.com Research has shown that indole-3-pyruvic acid can activate the AhR signaling pathway. mdpi.com However, there are no specific in vitro studies available that have investigated the ability of this compound to bind to or modulate the activity of the Aryl Hydrocarbon Receptor. The presence of the methyl ester group could potentially alter its binding affinity and functional activity compared to the parent acid, but this remains to be experimentally verified.

Involvement in Indoleamine-2,3-dioxygenase (IDO) Pathway Regulation

The enzyme Indoleamine-2,3-dioxygenase (IDO) is a key regulator of tryptophan metabolism, catalyzing the first and rate-limiting step in the kynurenine pathway. nih.gov The IDO pathway plays a critical role in immune tolerance. nih.gov While various compounds are known to inhibit or modulate the IDO pathway, there is a lack of scientific literature investigating the effects of this compound on IDO activity or the expression of IDO pathway-related genes. The IDO inhibitor 1-methyl-D-tryptophan has been shown to paradoxically upregulate IDO1 expression in some cancer cells. plos.org

In vitro Studies on Cellular Processes and Pathways

A thorough search of scientific databases reveals a significant absence of in vitro studies specifically investigating the effects of this compound on cellular processes and pathways. While research on related compounds like indole-3-propionic acid has demonstrated effects on mitochondrial function in cardiomyocytes, similar investigations into the methyl ester of indole-3-pyruvic acid are not available. frontiersin.org

Investigation of Anti-inflammatory Pathways

Direct studies on the anti-inflammatory pathways modulated by this compound are not extensively documented. However, the parent compound, indole-3-pyruvic acid, has been shown to possess anti-inflammatory properties. For instance, dietary administration of indole-3-pyruvic acid was found to reduce colonic inflammation in a mouse model of T cell-mediated colitis. caymanchem.com This effect was associated with a decrease in the expression of pro-inflammatory cytokines such as Il1b, Ifng, Tnfa, and Il12b. caymanchem.com

Furthermore, research on other indole derivatives highlights the potential for this class of compounds to modulate inflammatory responses. For example, the indole derivative N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) has demonstrated anti-inflammatory effects by reducing leukocyte migration and the levels of pro-inflammatory cytokines, including IL-6 and TNF-α, through a nitric oxide-dependent pathway. nih.govnih.gov Another related compound, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (Les-6614), has also been reported to exhibit anti-inflammatory and anti-allergic activities. mdpi.com These findings suggest that the indole scaffold is a promising backbone for the development of anti-inflammatory agents, though specific research on this compound is needed to confirm its activity.

Table 1: Anti-inflammatory Activity of Indole Derivatives

| Compound | Model/Assay | Key Findings |

| Indole-3-pyruvic acid | Mouse model of T cell-mediated colitis | Reduced colonic inflammation and expression of pro-inflammatory cytokines (Il1b, Ifng, Tnfa, Il12b). caymanchem.com |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | Carrageenan-induced peritonitis in mice | Reduced leukocyte migration and levels of IL-6 and TNF-α. nih.govnih.gov |

| 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (Les-6614) | In vivo and in vitro models | Demonstrated anti-inflammatory and anti-allergic properties. mdpi.com |

Exploration of Antioxidant Mechanisms

Specific studies detailing the antioxidant mechanisms of this compound are scarce. However, the indole nucleus is a well-known structural motif in many compounds with antioxidant properties. researchgate.net Research on various indole derivatives has demonstrated their capacity to act as antioxidants. For instance, a study on N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide (B32628) derivatives showed that these compounds exhibited considerable antioxidant activity in both ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assays. researchgate.net The antioxidant potential of indole compounds is often attributed to their ability to donate a hydrogen atom from the N-H group of the indole ring, thereby neutralizing free radicals. The specific antioxidant capacity of this compound remains to be elucidated through direct experimental investigation.

Research on Anticancer Mechanism in Cellular Models

While direct evidence for the anticancer activity of this compound is limited, the broader class of indole derivatives has been extensively studied for its potential in cancer therapy.

Vacuole-inducing activity: There is no specific research available that demonstrates vacuole-inducing activity for this compound.

Cytotoxicity in cancer cell lines: Numerous studies have reported the cytotoxic effects of various indole derivatives against a range of cancer cell lines. For example, a novel azaperoxide derivative of tryptophan, (3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid), displayed high cytotoxic activity against Jurkat, K562, U937, and HL60 tumor cells. mdpi.com This compound was found to be an inducer of apoptosis and to affect the cell cycle. mdpi.com Another indole compound, {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM), inhibited the growth of human hepatocellular carcinoma (HCC) Bel-7402 cells and their resistant variants by increasing cellular reactive oxygen species (ROS) levels, inducing apoptosis, and arresting the cell cycle. nih.gov Furthermore, methyl-3-indolylacetate (MIA) has been shown to suppress the invasion of cancer cells by inhibiting matrix metalloproteinase 9 (MMP-9) expression. nih.gov These examples underscore the potential of the indole scaffold in anticancer research, although the specific cytotoxic profile of this compound is yet to be determined.

Table 2: Cytotoxic Activity of Selected Indole Derivatives in Cancer Cell Lines

| Compound | Cancer Cell Line(s) | Key Findings |

| (3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) | Jurkat, K562, U937, HL60 | High cytotoxic activity, induction of apoptosis. mdpi.com |

| {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM) | Bel-7402 (Hepatocellular Carcinoma) | Inhibited cell growth, induced apoptosis and cell cycle arrest. nih.gov |

| Methyl-3-indolylacetate (MIA) | Not specified | Suppressed cancer cell invasion by inhibiting MMP-9 expression. nih.gov |

Biosynthetic Significance in Natural Product Chemistry

Precursor Role in Biosynthesis of Indole Alkaloids (e.g., Lycogarubin C)

The direct involvement of this compound as a precursor in the biosynthesis of the indole alkaloid Lycogarubin C has not been explicitly demonstrated in the available literature. However, it is well-established that tryptophan and its derivatives, including indole-3-pyruvic acid, are key precursors in the biosynthesis of a vast array of indole alkaloids in fungi and plants. egpat.comnih.gov Indole-3-pyruvic acid is a known intermediate in the biosynthesis of indole-3-acetic acid (IAA), a major auxin hormone in plants. caymanchem.com Fungal indole alkaloid biosynthesis often utilizes tryptophan or other indole building blocks derived from it. nih.gov Given that this compound is the methyl ester of indole-3-pyruvic acid, it is plausible that it could serve as a precursor or an intermediate in the biosynthesis of certain indole alkaloids, potentially after enzymatic hydrolysis to the corresponding carboxylic acid. Further biosynthetic studies are required to confirm any such role for this specific compound.

Microbial Transformations and Biocatalysis

There is a lack of specific studies on the microbial transformation or biocatalysis of this compound. However, microbial biocatalysis is a powerful tool for the structural modification of natural products and their derivatives. Enzymes from microorganisms can perform a wide range of reactions, including hydroxylations, oxidations, reductions, and glycosylations, often with high regio- and stereoselectivity. The application of biocatalysis to indole derivatives has been demonstrated, for instance, in the enantioselective synthesis of pyrroloindoles using a SAM-dependent methyl transferase. nih.gov Such enzymatic approaches could potentially be applied to this compound to generate novel derivatives with potentially enhanced or new biological activities. The susceptibility of this compound to microbial transformation remains an area for future investigation.

Advanced Analytical Characterization in Research Contexts

Spectroscopic Methods for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY)

¹H NMR (Proton NMR) provides information about the number of different types of protons and their relative positions in the molecule. For an indole (B1671886) derivative, the spectrum is characterized by distinct regions. The aromatic region (typically δ 7.0-8.5 ppm) shows signals for the protons on the indole ring. The proton at the C2 position of the indole ring often appears as a singlet, while the protons on the benzene (B151609) portion of the ring (C4-C7) exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with their neighbors. researchgate.netrsc.org The methylene (B1212753) protons (CH₂) adjacent to the indole ring would appear as a singlet, and the methyl ester (OCH₃) protons would also present as a sharp singlet, typically in the upfield region (around δ 3.8 ppm). st-andrews.ac.uk The N-H proton of the indole ring often appears as a broad singlet at a downfield chemical shift.

¹³C NMR (Carbon-13 NMR) provides information on the different carbon environments in the molecule. The spectrum for an indole derivative will show signals for the carbonyl carbons of the ketone and ester groups at the most downfield positions (typically >160 ppm). rsc.org The carbons of the indole ring appear in the aromatic region (δ 100-140 ppm). nih.gov The methylene carbon and the methyl ester carbon will be found in the upfield region of the spectrum. st-andrews.ac.uk

Correlation Spectroscopy (COSY) is a two-dimensional NMR technique that reveals proton-proton coupling interactions. A COSY spectrum would show cross-peaks between signals of protons that are coupled, helping to assign the signals of the protons on the benzene ring of the indole nucleus by tracing the connectivity between adjacent protons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl 3-(1H-indol-3-yl)-2-oxopropanoate based on Analogous Compounds

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Indole N-H | > 8.0 (broad singlet) | - |

| Indole C2-H | ~7.8 (singlet) | ~124.0 |

| Indole C4-H to C7-H | 7.0 - 7.6 (multiplets) | ~111.0 - 127.0 |

| Methylene C-H₂ | ~3.8 (singlet) | ~34.0 |

| Methyl O-CH₃ | ~3.7 (singlet) | ~52.0 |

| Ketone C=O | - | >180.0 |

| Ester C=O | - | ~165.0 |

| Indole C3 | - | ~114.0 |

| Indole C3a | - | ~126.0 |

| Indole C7a | - | ~136.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad peak around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. orientjchem.org Sharp, strong absorption bands around 1730 cm⁻¹ and 1680 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibrations of the ester and ketone groups, respectively. orientjchem.orgmdpi.com Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition and molecular formula of a compound. mdpi.com For a derivative like 3-(5-Bromo-1-(6-phenylhex-5-yn-1-yl)-1H-indol-3-yl)-3-oxopropanenitrile, HRMS can confirm the calculated molecular formula by matching it with the experimentally observed mass with high precision. rsc.org The analysis of the parent compound, indole-3-pyruvic acid, has been successfully performed using techniques like gas chromatography-mass spectrometry (GC-MS) after derivatization to increase its stability and volatility. nih.gov

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are essential for the separation, purification, and analysis of chemical compounds from reaction mixtures and for assessing their purity.

Flash Column Chromatography for Purification

Flash column chromatography is a rapid and efficient method for purifying organic compounds. orgsyn.org This technique is widely used for the purification of indole derivatives. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column under pressure. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. For indole derivatives, common solvent systems include gradients of ethyl acetate (B1210297) in hexane (B92381) or petroleum ether. researchgate.net The choice of solvent system is crucial and can be optimized to achieve efficient separation of the desired product from impurities. In some cases, for basic amine compounds, adding a small amount of a competing amine like triethylamine (B128534) to the mobile phase or using an amine-functionalized silica can improve purification. biotage.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful analytical techniques used for the separation, identification, and quantification of compounds in a mixture. chromatographyonline.com These methods are routinely used for the analysis of indole compounds and their metabolites. nih.govplos.org

The separation is typically performed on a reversed-phase column (e.g., C18 or Phenyl-Hexyl) where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) or methanol (B129727) and water. sielc.com To improve peak shape and resolution, additives like formic acid or phosphoric acid are often included in the mobile phase. sielc.com

UHPLC, which uses smaller particle size columns and higher pressures than HPLC, offers faster analysis times and better resolution. mdpi.com Both HPLC and UHPLC can be coupled with various detectors, such as photodiode array (PDA) detectors for UV-Vis absorbance or mass spectrometers (MS) for highly sensitive and selective detection and quantification. nih.govresearchgate.netnih.gov These hyphenated techniques, like UHPLC-MS/MS, are particularly valuable for quantifying low levels of indole metabolites in complex biological matrices. nih.govresearchgate.net

Table 2: Typical HPLC/UHPLC Conditions for Indole Derivative Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm for UHPLC) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution | Gradient elution (e.g., starting with 5-10% B, increasing to 95-100% B) |

| Flow Rate | 0.2 - 0.5 mL/min for UHPLC; 0.8 - 1.5 mL/min for HPLC |

| Detection | PDA (UV at ~280 nm) or Mass Spectrometry (ESI source) |

| Injection Vol. | 1 - 10 µL |

X-ray Diffraction Analysis for Solid-State Structure Determination

As of the current literature review, specific single-crystal X-ray diffraction data for this compound has not been reported. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and precise solid-state molecular conformation remains to be elucidated.

Computational Chemistry and Molecular Modeling for Mechanistic Insights and Structure-Activity Hypotheses

Computational methods have been employed to investigate the properties and potential interactions of this compound, also known as indole-3-pyruvic acid methyl ester. These studies are crucial for predicting molecular behavior and guiding further experimental work, particularly in the context of enzyme-substrate interactions. ub.edu

Density Functional Theory (DFT) has been utilized as a key computational tool in studies involving a range of ester compounds, including this compound. ub.edu The primary purpose of these calculations is to determine the electronic structure and energies of molecules.

In a computational study aimed at designing and understanding engineered enzymes, calculations were performed using the B3LYP-D3 exchange-correlation functional with a polarized triple-zeta (pVTZ) basis set. ub.edu This level of theory is well-regarded for providing a good balance between accuracy and computational cost for organic molecules, accounting for both electron correlation and dispersion forces (via the -D3 correction), which are critical for describing non-covalent interactions. While the study outlined this methodology, specific energetic data or optimized geometry parameters for this compound were not detailed in the published work. ub.eduresearchgate.net

Table 1: DFT Calculation Parameters

| Parameter | Specification |

|---|---|

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP-D3 |

| Basis Set | pVTZ (polarized triple-zeta) |

| Software | Jaguar |

This table summarizes the computational methodology used in studies featuring this compound. ub.edu

Molecular docking simulations have been performed to explore the binding of this compound to the active sites of engineered enzymes. ub.edu Such studies are instrumental in predicting the binding affinity and orientation of a ligand within a protein's active site, providing hypotheses about its potential as a substrate or inhibitor.

The compound was included in a set of esters docked into the active site of a computationally designed "plurizyme" with hydrolase activity. ub.eduresearchgate.net The docking procedure was carried out using the Glide software package. ub.edu The methodology involved generating a receptor grid centered on the catalytic triad (B1167595) of the enzyme, with the ligand being treated as flexible during the docking simulation to sample various conformations. ub.edu

While the study confirmed the successful docking of this compound as part of a larger substrate screen, specific details such as docking scores, binding energies, or a list of interacting amino acid residues for this particular molecule were not individually reported. ub.eduresearchgate.net The research focused on the broader capabilities of the engineered enzyme across a range of substrates. researchgate.net

Table 2: Molecular Docking Parameters

| Parameter | Specification |

|---|---|

| Software | Glide |

| Sampling Method | Flexible ligand |

| Precision Mode | Standard Precision (SP) |

| Target | Active site of an engineered hydrolase (PluriZyme) |

| Grid Generation | Centered on the catalytic triad |

This table outlines the parameters for molecular docking simulations performed on this compound. ub.edu

Applications in Advanced Chemical Synthesis

Role as a Synthetic Intermediate for Complex Heterocyclic Compounds

The bifunctional nature of methyl 3-(1H-indol-3-yl)-2-oxopropanoate, possessing both an electrophilic dicarbonyl system and a nucleophilic indole (B1671886) core, allows it to serve as a key intermediate in the synthesis of elaborate heterocyclic structures. A prominent application is in the construction of the pyridazino[4,5-b]indole scaffold, a ring system that is a core component of various biologically active molecules. researchgate.netnih.gov

One of the primary synthetic strategies involves the condensation of the α-keto ester moiety with hydrazine (B178648) or its derivatives. This reaction directly forms the pyridazinone ring fused to the indole's 4 and 5 positions. The general mechanism proceeds via an initial condensation of hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic fused-ring system. This method provides an efficient route to a variety of substituted pyridazino[4,5-b]indoles, which are of significant interest in medicinal chemistry. researchgate.net

Another key reaction for building complex heterocycles is the Fischer indole synthesis, which can be adapted to form fused systems. While not starting directly from the pre-formed indole, related pyruvic esters are critical reactants in syntheses that first form a phenylhydrazone, which then undergoes acid-catalyzed cyclization to form the indole ring, with other functionalities in place for subsequent ring fusions. researchgate.net The reactivity of the α-keto group and the adjacent methylene (B1212753) makes the compound a versatile substrate for various annulation and multicomponent reactions, enabling the synthesis of diverse heterocyclic frameworks. nih.govmdpi.com

| Starting Material Class | Key Reagent | Heterocyclic Product | Reaction Type |

|---|---|---|---|

| Indole-3-pyruvic acid ester | Hydrazine Hydrate (B1144303) | Pyridazino[4,5-b]indol-4-one | Condensation/Cyclization |

| Phenylhydrazine | Ethyl Pyruvate (B1213749) | Indole-carboxylate derivative | Fischer Indole Synthesis |

| 2-Alkenylindole | Hydrazonyl Chloride | Pyridazino[4,5-b]indole | [3+3] Annulation |

Building Block for Pharmaceutical Leads and Analogs

The scaffolds derived from this compound are frequently explored in drug discovery programs. The pyridazino[4,5-b]indole core, in particular, has been identified as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. researchgate.net Derivatives of this scaffold have been investigated for a range of therapeutic applications, demonstrating the value of the parent pyruvate as a foundational building block.

Research has shown that compounds containing the 5H-pyridazino[4,5-b]indole skeleton exhibit significant biological activities. nih.gov These activities are often modulated by the substituents attached to the core structure, which can be readily varied during the synthesis. For instance, specific derivatives have been identified as potent inhibitors of blood platelet aggregation and as inotropic agents, suggesting potential applications in cardiovascular medicine. nih.gov The mechanism of action for some of these compounds involves the inhibition of enzymes like thromboxane (B8750289) A2 synthetase. nih.gov The versatility of the initial synthesis from the indolepyruvate allows chemists to generate libraries of analogs for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds for improved potency and selectivity.

| Core Scaffold | Investigated Biological Activity | Potential Therapeutic Area |

|---|---|---|

| Pyridazino[4,5-b]indole | Anxiolytic, Antihypertensive | Neurology, Cardiology |

| 5H-Pyridazino[4,5-b]indole | Inhibitor of blood platelet aggregation | Cardiology, Hematology |

| 5H-Pyridazino[4,5-b]indole | Inotropic activity | Cardiology |

| Pyridazino[4,5-b]indole | Thromboxane A2 synthetase inhibition | Cardiology, Inflammation |

| Pyridazino[4,5-b]indole | Phosphatidylinositol 3-kinase (PI3K) inhibitors | Oncology |

Precursor in Natural Product Total Synthesis

This compound serves as a valuable precursor in the total synthesis of indole alkaloids, a large and structurally diverse family of natural products renowned for their potent biological activities. rsc.org Many of these alkaloids contain the β-carboline ring system, a tricyclic pyrido[3,4-b]indole framework. mdpi.com The classical method for constructing this system is the Pictet-Spengler reaction, which typically involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone. wikipedia.orgresearchgate.net

This compound is a direct biosynthetic precursor to tryptamine. In biological systems, the enzyme indole-3-pyruvate decarboxylase converts it into indole-3-acetaldehyde, which is then transaminated to form tryptamine. In synthetic chemistry, the compound can be converted to tryptamine or its derivatives through chemical transformations like reductive amination. This positions this compound as a strategic starting material for accessing the key tryptamine intermediates required for the synthesis of complex alkaloids.

For example, the synthesis of β-carboline alkaloids like kumujian C has been achieved via the Pictet-Spengler reaction of tryptamines with glyoxylic acid, an analogue of the pyruvic acid core. mdpi.com By starting with this compound, chemists can access the necessary building blocks for these powerful cyclization reactions, which form the carbon skeleton of numerous important natural products. analis.com.my The ability to introduce chirality and various substituents early in the synthesis, starting from the pyruvate derivative, is a significant advantage in the stereoselective total synthesis of these complex molecules. nih.gov

| Precursor | Key Transformation | Intermediate | Target Natural Product Class |

|---|---|---|---|

| This compound | Reductive Amination | Tryptamine | β-Carboline Alkaloids |

| Tryptamine | Pictet-Spengler Reaction | Tetrahydro-β-carboline | Indole Alkaloids (e.g., Stolonine C) mdpi.com |

| Tryptophan (related precursor) | Pictet-Spengler Reaction | Tetrahydro-β-carboline-carboxylic acid | Simple β-Carbolines analis.com.my |

Future Research Directions

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of Methyl 3-(1H-indol-3-yl)-2-oxopropanoate and its analogs is an area ripe for innovation. While traditional methods like Friedel-Crafts acylation have been employed for related indole (B1671886) compounds, future research should prioritize the development of more efficient and environmentally benign synthetic routes. mdpi.com

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Multicomponent Reactions | Increased efficiency, reduced steps, atom economy. | Catalyst design, reaction condition optimization. |

| Green Catalysis | Use of biodegradable and reusable catalysts, milder reaction conditions. | Development of novel organocatalysts or biocatalysts. |

| Aqueous Synthesis | Environmentally safe solvent, reduced use of volatile organic compounds. | Overcoming solubility challenges, catalyst stability in water. |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields. mdpi.com | Scale-up feasibility, understanding microwave-specific effects. |

Deeper Mechanistic Elucidation of Biological Interactions at Molecular Level

While indole derivatives are known for a wide range of biological activities, including anticancer and anti-inflammatory properties, the specific molecular mechanisms of this compound are not fully understood. nih.govnih.govnih.gov Future research must focus on elucidating these interactions at a molecular level.

Computational methods, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) analyses, will be invaluable in predicting and understanding the binding modes of this compound with biological targets like enzymes and receptors. mdpi.comresearchgate.net These in silico studies can guide the design of experiments to validate the predicted interactions. Investigating how the compound influences specific signaling pathways, for instance, those involved in inflammation or cell proliferation, is crucial. nih.gov A deeper understanding of its interaction with targets such as the aryl hydrocarbon receptor (AhR), which is activated by the parent compound indole-3-pyruvic acid, could reveal novel therapeutic applications. caymanchem.com

Design and Synthesis of Chemically Modified Derivatives with Tunable Properties

The core structure of this compound offers a versatile scaffold for chemical modification. The systematic design and synthesis of derivatives with tailored properties is a key future direction. By introducing various substituents onto the indole ring or modifying the propanoate side chain, it may be possible to enhance potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are essential in this context. nih.gov By synthesizing a library of related compounds and evaluating their biological activity, researchers can identify the key structural features responsible for their effects. mdpi.comresearchgate.net For example, modifying the molecule to improve its binding affinity within the hydrophobic pocket of a target protein could significantly enhance its inhibitory activity. nih.gov This approach allows for the optimization of the lead compound to develop more effective therapeutic agents. mdpi.com

Table 2: Potential Modifications and Their Desired Outcomes

| Modification Site | Type of Modification | Potential Outcome |

|---|---|---|

| Indole Ring | Introduction of halogens, alkyl, or alkoxy groups. | Altered lipophilicity, enhanced binding affinity. nih.gov |

| N-H of Indole | Alkylation or acylation. | Modified hydrogen bonding capacity, improved stability. |

| Propanoate Chain | Ester to amide conversion, chain length variation. | Changes in solubility, altered metabolic stability. |

| Keto Group | Reduction to hydroxyl, conversion to other functional groups. | Modified reactivity and binding interactions. |

Development of Advanced Analytical Techniques for in situ Monitoring of Reactions and Biological Processes

To fully optimize the synthesis and understand the real-time biological behavior of this compound, the development of advanced analytical techniques is necessary. In particular, methods for in situ monitoring can provide invaluable insights. spectroscopyonline.commt.com

Spectroscopic techniques, such as FTIR and Raman spectroscopy, can be employed for real-time tracking of reaction progress, allowing for precise control over reaction conditions and immediate optimization. mt.com For biological studies, techniques that can monitor the compound and its metabolites within living cells or tissues are needed. The parent compound, indole-3-pyruvic acid, is known to be highly unstable, which presents analytical challenges. nih.gov Developing methods to stabilize and accurately measure this compound in complex biological matrices is a critical research goal. Time-resolved in situ (TRIS) approaches could be particularly powerful for understanding reaction kinetics and mechanisms. nih.gov

Investigation of this compound in Emerging Interdisciplinary Fields

The unique chemical structure and biological potential of this compound make it a candidate for investigation in several emerging interdisciplinary fields. In the field of chemical biology, it could be used as a molecular probe to investigate specific biological pathways or as a lead compound for the development of new therapeutic agents. nih.gov

Its application in materials science is another unexplored frontier. Indole-containing polymers have been investigated for their potential in creating sustainable biopolyesters. researchgate.net The functional groups present in this compound could allow it to be incorporated into novel polymers or materials with unique optical or electronic properties. Further research could also explore its role as a signaling molecule in complex biological systems or its potential as a polypharmacological agent, acting on multiple targets simultaneously. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(1H-indol-3-yl)-2-oxopropanoate, and how can reaction conditions be optimized?

- Methodology : A plausible route involves esterification of 3-(1H-indol-3-yl)-2-oxopropanoic acid (indole-3-pyruvic acid) using methanol under acid catalysis (e.g., H₂SO₄) or via coupling reagents like DCC/DMAP. Alternative approaches may adapt protocols for similar esters, such as alkylation of sodium salts with methyl halides (e.g., MeI in THF with NaH as a base, as in ).

- Optimization : Monitor reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended.

Q. How can the molecular structure of this compound be validated experimentally?

- Techniques :

- X-ray crystallography : Use single-crystal diffraction (e.g., Rigaku R-AXIS RAPID diffractometer) with SHELXL for refinement. Typical parameters: monoclinic system (P21/c), R factor < 0.06 ().

- Spectroscopy : Confirm via -NMR (indole protons at δ 7.0–7.5 ppm, methyl ester at δ 3.7–3.9 ppm) and -NMR (carbonyl signals at ~170–175 ppm).

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear chemical-resistant gloves (nitrile), lab coat, and safety goggles. Use P95 respirators for minor exposures or OV/AG-P99 cartridges for higher concentrations ().

- Storage : Keep in a cool, dry place (2–8°C) under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid contact with strong acids/bases ( ).

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for indole-containing esters be resolved?

- Approach :

- Refine data using SHELXL with constraints for disordered regions (e.g., indole rings).

- Validate via Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O bonds) ( ).

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Key Factors :

- Protect the indole NH group (e.g., Boc or SEM protection) to prevent side reactions during esterification.

- Use microwave-assisted synthesis to reduce reaction time and byproduct formation.

Q. How does computational modeling aid in predicting the biological activity of this compound derivatives?

- Methods :

- Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and analyze frontier orbitals (HOMO-LUMO gaps).

- Dock into enzyme active sites (e.g., tryptophan hydroxylase) using AutoDock Vina to assess binding affinity ( ).

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Solutions :

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) with MRM detection for sensitivity.

- Limits : Detect hydrolyzed acid (3-(1H-indol-3-yl)-2-oxopropanoic acid) at <0.1% via spiked calibration ().

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the stability of this compound under varying pH conditions?

- Experimental Design :

- Conduct accelerated stability studies (40°C/75% RH) over 4 weeks. Monitor degradation via HPLC at pH 3, 7, and 10.

- Findings : Esters are prone to hydrolysis in basic conditions (pH > 8); stabilize with antioxidants (e.g., BHT) ( ).

Methodological Tables

| Parameter | X-ray Crystallography ( ) | NMR (DMSO-d6) |

|---|---|---|

| Crystal System | Monoclinic (P21/c) | -NMR: 12.1 ppm (NH) |

| Unit Cell Dimensions | a = 6.893 Å, β = 111.27° | -NMR: 170.2 ppm (C=O) |

| R Factor | 0.052 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.